6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-amino-1H-pyrazole with ethyl acetoacetate to form a pyrazolo[3,4-d]pyrimidine intermediate. This intermediate is then subjected to thiolation using benzyl mercaptan under basic conditions to introduce the benzylthio group. Finally, the hydroxyethyl group is introduced through a nucleophilic substitution reaction using 2-chloroethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-(methylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 6-(ethylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the benzylthio group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its higher potency and selectivity compared to similar compounds with different alkylthio groups.
Biological Activity
6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, particularly focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the benzylthio and hydroxyethyl groups enhances its solubility and bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has been tested against lung cancer (A549), breast cancer (MCF-7), and hepatoma (HepG2) cells.
Antiproliferative Activity
- IC50 Values :
- A549 cells: 2.24 µM
- MCF-7 cells: 1.74 µM
- HepG2 cells: IC50 values vary based on structural modifications of related compounds.
These values suggest that the compound has a potent inhibitory effect on cancer cell proliferation compared to standard chemotherapeutic agents like doxorubicin, which has an IC50 of 9.20 µM against A549 cells .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells:
- Apoptosis Induction : Flow cytometric analysis demonstrated that the compound significantly increased the population of apoptotic cells in A549 cell lines at concentrations ranging from 2.0 to 4.0 µM .
- Cell Cycle Arrest : The compound also affects cell cycle progression, leading to an accumulation of cells in the sub-G1 phase, indicative of apoptosis .
Study 1: Anticancer Activity
A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. Among these, the target compound showed a marked reduction in cell viability across multiple cancer types:
- Experimental Design : The MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound.
- Results : The compound exhibited significant cytotoxicity with lower IC50 values than many existing chemotherapeutics .
Study 2: Structure-Activity Relationship (SAR)
Research focused on understanding how modifications to the pyrazolo[3,4-d]pyrimidine scaffold influence biological activity:
- Findings : Alterations in substituents led to variations in potency, underscoring the importance of specific structural features for enhancing anticancer activity .
Comparative Analysis of Related Compounds
The following table summarizes the IC50 values of various pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines:
Properties
IUPAC Name |
6-benzylsulfanyl-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-7-6-18-12-11(8-15-18)13(20)17-14(16-12)21-9-10-4-2-1-3-5-10/h1-5,8,19H,6-7,9H2,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITZEHTWFUEDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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